molecular formula C10H10N2O2S B14560384 Ethyl 1H-4,1,2-benzothiadiazine-3-carboxylate CAS No. 62225-55-2

Ethyl 1H-4,1,2-benzothiadiazine-3-carboxylate

Cat. No.: B14560384
CAS No.: 62225-55-2
M. Wt: 222.27 g/mol
InChI Key: GHMDQZZHYJEVDH-UHFFFAOYSA-N
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Description

Ethyl 1H-4,1,2-benzothiadiazine-3-carboxylate is a heterocyclic compound that belongs to the benzothiadiazine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzene ring fused with a thiadiazine ring, which is further substituted with an ethyl ester group at the 3-position.

Properties

CAS No.

62225-55-2

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

ethyl 1H-4,1,2-benzothiadiazine-3-carboxylate

InChI

InChI=1S/C10H10N2O2S/c1-2-14-10(13)9-12-11-7-5-3-4-6-8(7)15-9/h3-6,11H,2H2,1H3

InChI Key

GHMDQZZHYJEVDH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC2=CC=CC=C2S1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1H-4,1,2-benzothiadiazine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of aniline derivatives with chlorosulfonyl isocyanate, followed by cyclization to form the benzothiadiazine ring . Another method includes the palladium-catalyzed cyclocarbonylation of o-aminobenzenesulfonamides .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1H-4,1,2-benzothiadiazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the thiadiazine ring or other substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiadiazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiadiazine ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 1H-4,1,2-benzothiadiazine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can act as an AMPA receptor modulator or a KATP channel activator . These interactions lead to various biological effects, such as modulation of neurotransmission or regulation of ion channels.

Comparison with Similar Compounds

Uniqueness: Ethyl 1H-4,1,2-benzothiadiazine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ethyl ester group at the 3-position differentiates it from other benzothiadiazine derivatives and contributes to its unique properties.

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